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A Comparative Guide to the Kinetic Stability of W(CO)₆ Derivatives and their Molybdenum

Analogs

For researchers and professionals in drug development and materials science, understanding

the kinetic stability of metal carbonyl complexes is paramount for designing novel therapeutic

agents and catalysts. This guide provides a detailed comparison of the kinetic stability of

tungsten hexacarbonyl (W(CO)₆) derivatives and their molybdenum (Mo(CO)₆) analogs,

focusing on ligand substitution reactions. The comparative analysis is supported by

experimental data, detailed methodologies, and a mechanistic overview.

Introduction to Kinetic Stability in Group 6 Metal
Carbonyls
The kinetic stability of W(CO)₆ and Mo(CO)₆ derivatives is a critical factor in their application,

influencing reaction rates and the feasibility of synthetic transformations. Ligand substitution

reactions in these hexacarbonyl complexes typically proceed via a dissociative mechanism,

where the rate-determining step is the cleavage of a metal-carbonyl (M-CO) or metal-ligand (M-

L) bond to form a five-coordinate intermediate. The strength of this M-CO or M-L bond is a key

determinant of the complex's kinetic stability. Generally, tungsten, being a third-row transition

metal, forms stronger metal-ligand bonds compared to its second-row congener, molybdenum.

This difference in bond strength directly translates to differences in kinetic stability, with

tungsten complexes typically exhibiting greater inertness.
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Quantitative Comparison of Reaction Kinetics
The relative kinetic stabilities of tungsten and molybdenum carbonyl complexes can be

quantitatively assessed by comparing the rate constants (k) and activation parameters

(enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) for ligand substitution reactions.

Dissociation of Carbon Monoxide from Hexacarbonyls
A fundamental measure of the intrinsic kinetic stability is the rate of dissociation of a single

carbonyl ligand from the parent hexacarbonyl molecule in the gas phase. The following table

summarizes the high-pressure limit rate constants and activation energies for this process.

Complex
Temperature Range
(K)

Rate Constant
Expression (s⁻¹)

Activation Energy
(Ea) (kJ/mol)

Mo(CO)₆ 585–685

10¹⁶.¹² ±

⁰.⁶⁸exp[(-148.8 ± 8.1

kJ/mol)/RT]

148.8 ± 8.1

W(CO)₆ 690–810

10¹⁵.⁹³ ±

⁰.⁶³exp[(-171.7 ± 8.9

kJ/mol)/RT]

171.7 ± 8.9

These data clearly indicate that W(CO)₆ is kinetically more stable towards CO dissociation than

Mo(CO)₆, as evidenced by its significantly higher activation energy.

Ligand Substitution in Pentacarbonyl Derivatives
The electronic and steric properties of the non-carbonyl ligand (L) in M(CO)₅L complexes can

influence the rate of substitution of a CO ligand. However, a general trend of higher kinetic

stability for tungsten complexes is consistently observed.

Here, we compare the activation parameters for CO substitution in anionic thiolate complexes,

[M(CO)₅SPh]⁻, and for the dissociation of a metal-nitrogen bond in bimetallic diaminopyridine-

bridged complexes.
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Reaction Metal (M) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)

[M(CO)₅SCOPh]⁻ +

P(OEt)₃ → cis-

[M(CO)₄(P(OEt)₃)SCO

Ph]⁻ + CO

Mo 24.6 ± 0.2 8.2 ± 0.6

W 28.4 ± 0.2 11.3 ± 0.5

(μ-2,6-dap)[M(CO)₅]₂

→ (2,6-dap)M(CO)₅ +

M(CO)₅

Mo 25.4 ± 1.1 3.6 ± 3.2

W 30.8 ± 1.0 8.1 ± 2.9

The higher activation enthalpies (ΔH‡) for the tungsten complexes in both examples

underscore their greater kinetic stability compared to the molybdenum analogs.[1][2] The

positive entropies of activation (ΔS‡) are consistent with a dissociative mechanism, where the

transition state is more disordered than the reactants.[1][2]

Experimental Protocols
The kinetic data presented above are typically acquired using spectroscopic techniques to

monitor the change in concentration of reactants or products over time.

UV-Visible Spectroscopy
UV-Visible spectroscopy is a common method for monitoring the kinetics of ligand substitution

reactions. The reaction is initiated by mixing the reactants in a cuvette placed in a thermostated

spectrophotometer. The change in absorbance at a wavelength where a reactant or product

has a strong, distinct absorption band is recorded as a function of time. For example, the

disappearance of the starting metal carbonyl complex or the appearance of the substituted

product can be monitored. The rate constant is then determined by fitting the absorbance

versus time data to the appropriate integrated rate law.

Typical Protocol:
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Prepare solutions of the metal carbonyl complex and the entering ligand in a suitable solvent

(e.g., chlorobenzene, THF).

Thermostate the solutions to the desired reaction temperature.

Initiate the reaction by rapidly mixing the solutions in a quartz cuvette.

Immediately place the cuvette in a UV-Visible spectrophotometer and record the absorbance

at a fixed wavelength at regular time intervals.

Continue data collection until the reaction is complete (no further change in absorbance).

Analyze the data by plotting ln(Aₜ - A∞) versus time for a first-order reaction (where Aₜ is the

absorbance at time t and A∞ is the absorbance at infinite time) to obtain the pseudo-first-

order rate constant from the slope.

Infrared (IR) Spectroscopy
Infrared spectroscopy, particularly in the carbonyl stretching region (ν(CO) ~1700-2100 cm⁻¹),

is a powerful tool for studying the kinetics of metal carbonyl reactions. The number, position,

and intensity of the ν(CO) bands are sensitive to the structure and electronic environment of

the metal center.

Typical Protocol:

The reaction is carried out in a thermostated IR cell.

Spectra are recorded at regular time intervals.

The concentration of the reactant and product species are determined from the intensities of

their characteristic ν(CO) bands using the Beer-Lambert law.

The rate constants are then calculated from the concentration versus time data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to follow the kinetics of these reactions, particularly when

the reactants and products have distinct NMR signals (e.g., ³¹P NMR for phosphine ligands or
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¹³C NMR for carbonyl ligands). The change in the integral of a specific resonance over time can

be used to determine the reaction rate.

Mechanistic Insights
The ligand substitution reactions of W(CO)₆ and Mo(CO)₆ and their derivatives predominantly

follow a dissociative (D) mechanism. This mechanism involves a slow, rate-determining step

where a ligand dissociates from the metal center to form a five-coordinate intermediate. This

intermediate then rapidly reacts with the incoming ligand.

M(CO)₅L [M(CO)₄L] + COk₁ (slow, -CO)
k₋₁ (fast, +CO)

M(CO)₄L(L')k₂ (fast, +L')

Click to download full resolution via product page

Figure 1. Dissociative mechanism for ligand substitution in M(CO)₅L complexes.

The greater kinetic stability of tungsten derivatives compared to their molybdenum analogs is

primarily attributed to the stronger metal-ligand bonds in the tungsten complexes. The 5d

orbitals of tungsten are larger and more diffuse than the 4d orbitals of molybdenum, leading to

better overlap with ligand orbitals and consequently stronger bonds. This stronger bonding

results in a higher activation energy for the initial ligand dissociation step, making the tungsten

complexes less reactive.

Conclusion
The experimental data consistently demonstrate that tungsten(0) carbonyl complexes are

kinetically more stable than their molybdenum(0) counterparts. This increased stability is a

direct consequence of the stronger metal-ligand bonds formed by tungsten. For researchers in

fields such as catalysis and drug development, this difference in reactivity is a crucial

consideration. The higher stability of tungsten complexes can be advantageous for applications

requiring robust catalysts or stable metal-containing scaffolds, while the greater reactivity of

molybdenum complexes may be preferable for reactions that require more facile ligand

exchange. By understanding these fundamental differences in kinetic stability, scientists can

make more informed decisions in the design and application of these versatile organometallic

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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